molecular formula C16H23N3O2 B13812635 1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea CAS No. 6520-77-0

1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea

Cat. No.: B13812635
CAS No.: 6520-77-0
M. Wt: 289.37 g/mol
InChI Key: OVHNSLYDROUXGZ-UHFFFAOYSA-N
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Description

1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea is a urea derivative characterized by a dimethylaminobutyryl group and a 1-indanyl moiety. The dimethylaminobutyryl substituent introduces both hydrophilic (dimethylamino) and hydrophobic (butyryl chain) properties, while the 1-indanyl group provides a bicyclic aromatic system. This structural combination may enhance solubility and bioavailability compared to adamantane-based ureas, which are often highly lipophilic . Urea derivatives are known for their hydrogen-bonding capabilities, which influence crystallization patterns and biological interactions, such as enzyme inhibition .

Properties

CAS No.

6520-77-0

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)-2-(dimethylamino)butanamide

InChI

InChI=1S/C16H23N3O2/c1-4-14(19(2)3)15(20)18-16(21)17-13-10-9-11-7-5-6-8-12(11)13/h5-8,13-14H,4,9-10H2,1-3H3,(H2,17,18,20,21)

InChI Key

OVHNSLYDROUXGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(=O)NC1CCC2=CC=CC=C12)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

  • Adamantyl vs.
  • Substituent Effects: The dimethylaminobutyryl group may improve solubility compared to adamantyl or nitroaryl groups (e.g., compound ), which are prone to aggregation .
  • Synthesis : Most derivatives use isocyanate-amine coupling or heterocyclic amine reactions. The target compound likely follows similar protocols but with tailored starting materials .

Table 2: Physicochemical and Functional Properties

Compound Name Hydrogen-Bonding Capacity LogP (Predicted) Notable Bioactivity
1-(Adamantan-1-yl)-3-(4-ClPh)urea High (urea + Cl) ~4.5 Anti-tuberculosis via solid-state interactions
1-(1-Adamantyl)-3-(isoxazol-3-yl)urea (22) Moderate (urea + N/O) ~3.2 Anti-tuberculosis (MIC: 0.5 µg/mL)
1-(Dioxoisoindolin-2-yl)-3-(4-FPh)urea High (urea + F) ~2.8 Potential kinase inhibition
Target Compound High (urea + NH/CO) ~2.0–2.5 Hypothesized: Enhanced CNS penetration

Key Observations:

  • Hydrogen Bonding: All urea derivatives exhibit strong hydrogen-bonding capacity, critical for crystal packing (e.g., ) and target binding. The target compound’s dimethylaminobutyryl group may introduce additional hydrogen-bond donors/acceptors.
  • Lipophilicity : Adamantyl derivatives (LogP ~3–4.5) are more lipophilic than the target compound (predicted LogP ~2–2.5), suggesting better aqueous solubility for the latter .
  • Bioactivity : Adamantyl-urea derivatives show anti-tuberculosis activity, likely due to adamantane’s membrane-penetrating properties . The target compound’s indanyl group may shift activity toward CNS targets due to structural similarity to neuroactive indole derivatives .

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